GSK2245035

Descripción

GSK-2245035 is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

a Toll-like receptor 7 agonist

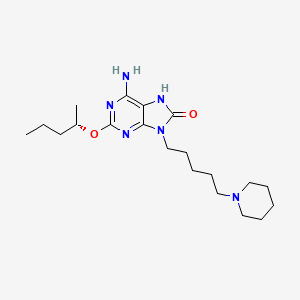

Structure

3D Structure

Propiedades

IUPAC Name |

6-amino-2-[(2S)-pentan-2-yl]oxy-9-(5-piperidin-1-ylpentyl)-7H-purin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34N6O2/c1-3-10-15(2)28-19-23-17(21)16-18(24-19)26(20(27)22-16)14-9-5-8-13-25-11-6-4-7-12-25/h15H,3-14H2,1-2H3,(H,22,27)(H2,21,23,24)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFMPVTVPXHNXOT-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)OC1=NC(=C2C(=N1)N(C(=O)N2)CCCCCN3CCCCC3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](C)OC1=NC(=C2C(=N1)N(C(=O)N2)CCCCCN3CCCCC3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207629-49-9 | |

| Record name | GSK-2245035 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207629499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GSK2245035 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16076 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 6-amino-2-[(2S)-pentan-2-yloxy]-9-[5-(piperidin-1-yl)pentyl]-8,9-dihydro-7H-purin-8-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GSK-2245035 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L3SX16QBQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of GSK2245035 in Allergic Rhinitis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK2245035 is a selective, intranasally administered Toll-like receptor 7 (TLR7) agonist that has been investigated for the treatment of allergic rhinitis. Its core mechanism of action is centered on the modulation of the innate immune system to counteract the Type 2 inflammatory response characteristic of allergic rhinitis. By activating TLR7, primarily on plasmacytoid dendritic cells (pDCs) within the nasal mucosa, this compound stimulates the production of Type 1 interferons (IFNs), most notably IFN-α. This leads to a cascade of downstream effects that collectively shift the immune milieu from a pro-allergic Th2-dominant state towards a Th1-dominant state, thereby reducing the clinical signs and symptoms of allergic rhinitis following allergen exposure. Clinical studies have demonstrated target engagement through the induction of the IFN-inducible protein 10 (IP-10) and have shown trends in the reduction of total nasal symptom scores and key allergic biomarkers.

Core Mechanism of Action: TLR7 Agonism in Allergic Rhinitis

Allergic rhinitis is pathologically driven by a Th2-mediated immune response to environmental allergens. This results in the production of cytokines such as Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13), which orchestrate the recruitment and activation of eosinophils and mast cells, and the production of allergen-specific IgE by B cells.[1][2]

This compound intervenes at the innate immune level to counter this cascade.[3] As a TLR7 agonist, it mimics the action of single-stranded viral RNA, a natural ligand for TLR7.[4] TLR7 is predominantly expressed in the endosomes of pDCs and B cells.[5][6] Intranasal administration of this compound delivers the compound directly to the site of allergic inflammation in the nasal passages.

Upon binding to TLR7 within pDCs, this compound initiates a MyD88-dependent intracellular signaling pathway. This pathway involves the recruitment of adaptor proteins and kinases, leading to the activation of transcription factors such as Interferon Regulatory Factor 7 (IRF7) and Nuclear Factor-kappa B (NF-κB).[4][7] The activation of these transcription factors results in the robust production and secretion of Type 1 IFNs, particularly IFN-α.[5]

The locally produced Type 1 IFNs then exert several immunomodulatory effects that counteract the Th2 response:

-

Suppression of Th2 Cell Differentiation and Function: Type 1 IFNs can inhibit the proliferation of Th2 cells and suppress their production of key allergic cytokines like IL-5 and IL-13.[5]

-

Promotion of a Th1-type Immune Response: IFNs promote the differentiation of naive T cells into Th1 cells, which produce IFN-γ. IFN-γ is a potent inhibitor of Th2 responses.

-

Induction of Antiviral and Immunomodulatory Genes: The signaling cascade leads to the expression of numerous IFN-stimulated genes, including that for the chemokine IP-10 (also known as CXCL10), which is a biomarker of TLR7 engagement.[3]

This rebalancing of the immune response from Th2 to Th1 dominance ultimately leads to a reduction in the infiltration and activation of eosinophils and other inflammatory cells in the nasal mucosa, thereby alleviating the symptoms of allergic rhinitis.[5]

Signaling Pathway of this compound

The signaling cascade initiated by this compound is depicted below.

Caption: this compound activates TLR7 in the endosome, initiating a MyD88-dependent signaling cascade.

Quantitative Data from Clinical Trials

The following tables summarize the key quantitative findings from a randomized, double-blind, placebo-controlled study (TL7116958) of intranasal this compound in participants with allergic rhinitis.[3]

Table 1: Effect of this compound on Total Nasal Symptom Score (TNSS) Following Nasal Allergen Challenge (NAC)

| Treatment Group | Follow-up Visit 1 (1 week post-treatment) | Follow-up Visit 2 (3 weeks post-treatment) |

| Median Reduction in TNSS | Probability of Reduction (%) | |

| This compound (20 ng) | 1.9 | 92 |

| This compound (80 ng) | 1.8 | 89 |

| Placebo | Not Reported | Not Reported |

TNSS was assessed 15 minutes post-NAC. A higher probability indicates greater certainty of a true treatment effect.

Table 2: Effect of this compound on Nasal Biomarkers Following Nasal Allergen Challenge (NAC)

| Biomarker | Treatment Group | Follow-up Visit 1 (1 week post-treatment) | Follow-up Visit 2 (3 weeks post-treatment) |

| Posterior Probability of Reduction (%) | Posterior Probability of Reduction (%) | ||

| Th2-associated Cytokines & Chemokines | |||

| IL-5 | 80 ng | >71 | >75 |

| Eotaxin | 80 ng | >79 | >88 |

| Macrophage-derived chemokine (MDC) | 80 ng | >89 | >92 |

| Thymus and activation-regulated chemokine (TARC) | 80 ng | >88 | >79 |

| Effector Mediator | |||

| Eosinophil Cationic Protein (ECP) | 20 ng | >85 | >97 |

Note: Specific mean and standard deviation values for biomarker concentrations were not reported in the primary publication. The data is presented as the posterior probability of a reduction compared to placebo, indicating the certainty of a treatment effect. A higher posterior probability suggests a greater likelihood that the observed reduction is a true effect of the treatment.

Table 3: Incidence of Cytokine Release Syndrome-Related Adverse Events (CytoRS-AEs)

| Treatment Group | Incidence of CytoRS-AEs (%) | Most Common CytoRS-AE |

| This compound (20 ng) | 36 | Headache |

| This compound (80 ng) | 93 | Headache |

| Placebo | 28 | Not Applicable |

The 20 ng dose was generally well-tolerated, with an adverse event profile similar to placebo.

Experimental Protocols

Clinical Trial Design (Study TL7116958)

The primary clinical data for this compound in allergic rhinitis comes from a randomized, double-blind, placebo-controlled study.[3]

-

Participants: 42 individuals with a history of symptomatic seasonal allergic rhinitis.[3]

-

Treatment Arms:

-

Key Assessments:

-

Safety and tolerability were monitored throughout the study.[3]

-

Pharmacodynamic effects were assessed by measuring IP-10 levels in nasal lavage fluid and serum.[3]

-

Clinical efficacy was evaluated using nasal allergen challenges (NACs) at baseline and at follow-up visits 1 and 3 weeks after the final dose.[3]

-

Caption: Workflow of the key clinical trial (TL7116958) for this compound in allergic rhinitis.

Nasal Allergen Challenge (NAC) Protocol

The NAC is a standardized procedure used to induce and measure the clinical and inflammatory responses to an allergen in a controlled setting.

-

Baseline Assessment: Before the challenge, baseline Total Nasal Symptom Score (TNSS) and Peak Nasal Inspiratory Flow (PNIF) are recorded.

-

Allergen Administration: A predetermined concentration of the relevant pollen allergen is administered as a spray into each nostril.[3]

-

Symptom and Airflow Monitoring: TNSS and PNIF are recorded at multiple time points post-challenge, typically including 15 minutes, 30 minutes, and then hourly for several hours.[3]

-

Biomarker Sampling: Nasal lavage and/or nasal filter paper samples are collected at baseline and at specified time points after the challenge to measure inflammatory biomarkers.[3]

Total Nasal Symptom Score (TNSS) Assessment

TNSS is a composite score of four cardinal symptoms of allergic rhinitis:

-

Nasal congestion

-

Rhinorrhea (runny nose)

-

Nasal itching

-

Sneezing

Each symptom is rated by the participant on a 4-point scale (0 = none, 1 = mild, 2 = moderate, 3 = severe), yielding a maximum total score of 12.[5]

Biomarker Analysis

Nasal lavage fluid and serum samples were analyzed for a panel of biomarkers. While the specific assay manufacturers were not detailed in the primary publications, these analyses are typically performed using sensitive immunoassays such as:

-

Enzyme-Linked Immunosorbent Assay (ELISA): For the quantification of individual proteins like IP-10 and Eosinophil Cationic Protein (ECP).

-

Multiplex Immunoassays (e.g., Luminex): For the simultaneous measurement of multiple cytokines and chemokines (e.g., IL-5, eotaxin, MDC, TARC) in a single small sample volume.

Conclusion

This compound represents a targeted immunomodulatory approach for the treatment of allergic rhinitis. By activating the TLR7 pathway in the nasal mucosa, it effectively induces a Type 1 IFN response that counter-regulates the underlying Th2-driven inflammation. This mechanism is supported by biomarker data confirming target engagement and clinical data showing a trend towards symptomatic improvement. The 20 ng dose was found to be well-tolerated, suggesting a favorable safety profile at a dose that still elicits a biological response. Further research with more extensive quantitative biomarker analysis would be beneficial to fully elucidate the magnitude of the anti-inflammatory effects and to optimize the therapeutic potential of this mechanism of action.

References

- 1. researchgate.net [researchgate.net]

- 2. Early clinical evaluation of the intranasal TLR7 agonist this compound: Use of translational biomarkers to guide dosing and confirm target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iris.uniroma1.it [iris.uniroma1.it]

- 4. researchgate.net [researchgate.net]

- 5. Grass pollen nasal challenge is associated with increases in Th2 cytokines, Eotaxin, MDC and IL-6 in nasal fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. Safety and pharmacodynamics of intranasal this compound, a TLR7 agonist for allergic rhinitis: A randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to GSK2245035 and the TLR7 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK2245035 is a potent and selective agonist of Toll-like receptor 7 (TLR7), a key component of the innate immune system. Activation of TLR7 by this compound preferentially induces the production of Type-1 interferons (IFNs), particularly IFN-α, leading to the modulation of immune responses. This technical guide provides a comprehensive overview of the TLR7 signaling pathway, the mechanism of action of this compound, a summary of its effects from clinical trials, and detailed methodologies for key experimental assays.

The TLR7 Signaling Pathway

Toll-like receptor 7 is an endosomal pattern recognition receptor that recognizes single-stranded RNA (ssRNA) viruses.[1] Upon ligand binding, TLR7 initiates a downstream signaling cascade that results in the production of pro-inflammatory cytokines and Type I IFNs, orchestrating an antiviral response.

The TLR7 signaling pathway is primarily dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein. The key steps are as follows:

-

Ligand Recognition: this compound, mimicking viral ssRNA, binds to TLR7 in the endosomal compartment of immune cells, primarily plasmacytoid dendritic cells (pDCs) and B cells.[1]

-

Recruitment of MyD88: Upon activation, TLR7 recruits the MyD88 adaptor protein.

-

Formation of the Myddosome: MyD88 then recruits and activates interleukin-1 receptor-associated kinase 4 (IRAK4), which in turn phosphorylates and activates IRAK1. This complex of TLR7, MyD88, IRAK4, and IRAK1 is known as the "Myddosome."

-

Activation of TRAF6: Activated IRAK1 associates with TNF receptor-associated factor 6 (TRAF6), leading to the ubiquitination of TRAF6.

-

Downstream Activation of NF-κB and MAPKs: Ubiquitinated TRAF6 activates the TGF-β-activated kinase 1 (TAK1) complex, which subsequently activates two major downstream pathways:

-

NF-κB Pathway: Activation of the IκB kinase (IKK) complex, leading to the phosphorylation and degradation of the inhibitor of NF-κB (IκB). This allows the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) to translocate to the nucleus and induce the expression of pro-inflammatory cytokines such as TNF-α and IL-6.

-

MAPK Pathway: Activation of mitogen-activated protein kinases (MAPKs) like JNK and p38, which contribute to cytokine production and other cellular responses.

-

-

Activation of IRF7 and Type I IFN Production: In pDCs, the Myddosome also activates interferon regulatory factor 7 (IRF7). Phosphorylated IRF7 dimerizes and translocates to the nucleus, where it induces the transcription of Type I IFNs, most notably IFN-α.

Mechanism of Action of this compound

This compound is a small molecule agonist of TLR7, designed for intranasal administration.[2] Its primary mechanism of action is to stimulate the innate immune system in a manner that rebalances the immune response away from a pro-allergic Th2 phenotype towards a Th1/Treg-mediated response.[3] This is achieved through the preferential induction of Type I IFNs, which have been shown to suppress Th2 cytokine production.[1]

In the context of allergic diseases such as allergic rhinitis and asthma, this compound aims to reduce the Type 2 inflammatory response to aeroallergens.[4][5] By activating TLR7 in the airways, this compound is hypothesized to induce a local immune environment that is less conducive to allergic inflammation.

Quantitative Data from Clinical and Preclinical Studies

The following tables summarize key quantitative data from studies investigating the effects of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Type/Assay | Reference |

| pEC50 for IFNα | 9.3 | Human PBMCs | [6] |

| pEC50 for TNFα | 6.5 | Human PBMCs | [6] |

Table 2: Clinical Trial Data for Intranasal this compound in Allergic Rhinitis

| Dose | Adverse Events (AEs) | Biomarker Changes | Efficacy | Reference |

| 20 ng | Incidence similar to placebo. | Dose-related increases in nasal and serum IP-10. | Trend in reducing total nasal symptom score 15 minutes post-nasal allergen challenge (NAC) at follow-up visits 1 and 2. | [6][7] |

| 80 ng | Induced cytokine release syndrome-related AEs (e.g., headache) in 93% of participants. | Dose-related increases in nasal and serum IP-10. | Trend in reducing total nasal symptom score 15 minutes post-NAC at follow-up visits 1 and 2. | [6][7] |

| 100 ng | Considerable cytokine release syndrome-related symptoms. | Clear target engagement reflected by local and peripheral increase of IFN-gamma-inducible protein-10 (IP-10). | Not tested for efficacy at this dose due to AEs. | [2] |

Table 3: Clinical Trial Data for Intranasal this compound in Mild Allergic Asthma

| Dose | Adverse Events (AEs) | Biomarker Changes | Efficacy | Reference |

| 20 ng | Headache was the most common AE. | Target engagement observed. | Did not substantially attenuate the late asthmatic response. | [4][5] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and TLR7 signaling.

In Vitro TLR7 Activation Assay

This protocol describes a general method for assessing the activation of TLR7 in peripheral blood mononuclear cells (PBMCs) by measuring cytokine production.

Objective: To determine the potency and efficacy of this compound in activating TLR7 signaling in human PBMCs.

Materials:

-

Ficoll-Paque PLUS

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin

-

Human peripheral blood

-

This compound

-

ELISA kits for IFN-α and TNF-α

-

96-well cell culture plates

Procedure:

-

Isolate PBMCs: Isolate PBMCs from fresh human peripheral blood using Ficoll-Paque density gradient centrifugation.

-

Cell Seeding: Resuspend the isolated PBMCs in complete RPMI 1640 medium and seed them in a 96-well plate at a density of 1 x 106 cells/well.

-

Compound Treatment: Prepare serial dilutions of this compound in complete RPMI 1640 medium. Add the diluted compound to the wells containing PBMCs. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.

-

Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.

-

Cytokine Measurement: Measure the concentration of IFN-α and TNF-α in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Plot the cytokine concentration against the log of the this compound concentration and determine the EC50 value.

Cytokine Profiling Assay using Multiplex Bead-Based Immunoassay

This protocol outlines a general method for the simultaneous measurement of multiple cytokines in biological samples, such as serum or nasal lavage fluid, using a multiplex bead-based immunoassay (e.g., Luminex).

Objective: To quantify the levels of a panel of cytokines and chemokines (including IP-10) in clinical samples following treatment with this compound.

Materials:

-

Multiplex cytokine assay kit (e.g., Bio-Plex, Milliplex)

-

Luminex instrument

-

Clinical samples (serum, plasma, or nasal lavage fluid)

-

Assay-specific buffers and reagents

Procedure:

-

Sample Preparation: Thaw frozen clinical samples on ice. If necessary, centrifuge the samples to remove any precipitates. Dilute the samples according to the kit manufacturer's instructions.

-

Standard Curve Preparation: Reconstitute and prepare a serial dilution of the cytokine standards provided in the kit to generate a standard curve.

-

Assay Plate Preparation: Pre-wet the filter plate with assay buffer and then aspirate.

-

Addition of Beads, Standards, and Samples: Add the antibody-coupled magnetic beads to each well. Then, add the prepared standards and samples to the appropriate wells.

-

Incubation: Incubate the plate on a shaker at room temperature for the time specified in the kit protocol (typically 1-2 hours).

-

Washing: Wash the plate multiple times with wash buffer using a magnetic plate washer to remove unbound material.

-

Addition of Detection Antibody: Add the biotinylated detection antibody cocktail to each well and incubate on a shaker at room temperature.

-

Addition of Streptavidin-PE: After another wash step, add streptavidin-phycoerythrin (SAPE) to each well and incubate.

-

Final Wash and Resuspension: Perform a final wash and resuspend the beads in sheath fluid.

-

Data Acquisition: Acquire the data on a Luminex instrument.

-

Data Analysis: Use the instrument's software to analyze the data and calculate the concentration of each cytokine in the samples based on the standard curve.

Conclusion

This compound is a selective TLR7 agonist that has demonstrated clear target engagement and immunomodulatory effects in clinical trials. Its ability to preferentially induce Type I IFN production makes it a promising therapeutic candidate for allergic diseases. Further research is warranted to optimize dosing and clinical application to fully realize its therapeutic potential. This guide provides a foundational understanding of the science behind this compound and the TLR7 signaling pathway for professionals in the field of drug development and immunology.

References

- 1. Intranasal this compound, a Toll-like receptor 7 agonist, does not attenuate the allergen-induced asthmatic response in a randomized, double-blind, placebo-controlled experimental medicine study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Early clinical evaluation of the intranasal TLR7 agonist this compound: Use of translational biomarkers to guide dosing and confirm target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Intranasal this compound, a Toll-like receptor 7 agonist, does not attenuate the allergen-induced asthmatic response in a randomized, double-blind, placebo-controlled experimental medicine study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Safety and pharmacodynamics of intranasal this compound, a TLR7 agonist for allergic rhinitis: A randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Technical Guide: GSK2245035 and its Role in Th1 Polarization in Asthma Models

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document synthesizes publicly available information. Notably, there is a lack of extensive published preclinical data specifically detailing the effects of GSK2245035 on Th1 polarization markers in asthma models. Therefore, data from studies on other TLR7 agonists, such as R848, are included to illustrate the proposed mechanism of action.

Introduction

Allergic asthma is predominantly characterized by a T helper 2 (Th2) cell-mediated inflammatory response, leading to airway hyperresponsiveness, eosinophilia, and mucus overproduction. A promising therapeutic strategy involves shifting this Th2-dominant response towards a Th1 phenotype, characterized by the production of interferon-gamma (IFN-γ). This compound is a selective Toll-like receptor 7 (TLR7) agonist that was developed to induce a Th1-polarizing immune response. TLR7, primarily expressed on plasmacytoid dendritic cells (pDCs) and B cells, recognizes single-stranded RNA and triggers a signaling cascade that leads to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, which are potent inducers of Th1 differentiation.[1] This guide provides an in-depth overview of the available data and methodologies related to the investigation of this compound for Th1 polarization in the context of asthma.

Data Presentation

The following tables summarize the available quantitative data from clinical and preclinical studies on this compound and other relevant TLR7 agonists.

Table 1: Clinical Trial Data for Intranasal this compound in Allergic Respiratory Diseases

| Parameter | Study Population | Dosage | Key Findings | Reference |

| Late Asthmatic Response (FEV1) | Mild allergic asthma | 20 ng once weekly for 8 weeks | No significant attenuation of the late asthmatic response compared to placebo. | [1] |

| Serum IP-10 (CXCL10) | Mild allergic asthma | 20 ng once weekly for 8 weeks | Significant increase in serum IP-10, indicating target engagement. | [1] |

| Nasal IP-10 (CXCL10) | Allergic rhinitis | 20 ng and 80 ng once weekly for 8 weeks | Dose-related increases in nasal and serum IP-10. | [2] |

| Total Nasal Symptom Score | Allergic rhinitis | 20 ng and 80 ng once weekly for 8 weeks | Trend towards reduction in total nasal symptom score post-nasal allergen challenge. | [2] |

| Adverse Events | Allergic rhinitis & Mild asthma | 20 ng and 80 ng | 20 ng dose was well-tolerated. 80 ng dose was associated with a higher incidence of cytokine-release syndrome-related AEs (e.g., headache). | [1][2] |

Table 2: Preclinical Data for the TLR7 Agonist R848 in Murine Asthma Models

| Parameter | Animal Model | Treatment | Key Findings | Reference |

| Airway Eosinophilia | OVA-induced allergic asthma | R848 | Significant reduction in the number of eosinophils in bronchoalveolar lavage fluid (BALF). | |

| IFN-γ Levels | OVA-induced allergic asthma | R848 | Increased levels of IFN-γ in BALF and serum. | |

| Th2 Cytokines (IL-4, IL-5, IL-13) | OVA-induced allergic asthma | R848 | Decreased levels of Th2 cytokines in BALF. | |

| Airway Hyperresponsiveness (AHR) | OVA-induced allergic asthma | R848 | Attenuation of methacholine-induced AHR. |

Experimental Protocols

This section details the methodologies for key experiments relevant to the study of this compound and Th1 polarization in asthma models.

Ovalbumin (OVA)-Induced Murine Model of Allergic Asthma

This is a widely used preclinical model to study the pathophysiology of asthma and to evaluate novel therapeutics.

-

Animals: BALB/c mice (female, 6-8 weeks old) are commonly used due to their propensity to develop strong Th2 responses.

-

Sensitization:

-

On day 0 and day 14, mice are sensitized by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide (B78521) in a total volume of 200 µL of saline.

-

-

Challenge:

-

From day 21 to day 27, mice are challenged daily for 30 minutes with an aerosol of 1% OVA in saline using a nebulizer.

-

-

Treatment:

-

This compound or a vehicle control is administered intranasally at a specified dose (e.g., 10-50 µ g/mouse ) one hour prior to each OVA challenge.

-

-

Outcome Measures (24 hours after the final challenge):

-

Airway Hyperresponsiveness (AHR): Measured using a plethysmograph to assess the response to increasing concentrations of methacholine.

-

Bronchoalveolar Lavage (BAL): Collection of BAL fluid to determine the number and differential count of inflammatory cells (eosinophils, neutrophils, lymphocytes, macrophages).

-

Lung Histology: Lungs are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) for inflammation and Periodic acid-Schiff (PAS) for mucus production.

-

Cytokine Analysis: Levels of IFN-γ, IL-4, IL-5, and IL-13 in BAL fluid and serum are measured by ELISA.

-

Immunophenotyping: Lung-draining lymph node cells and splenocytes are isolated for flow cytometric analysis of Th1 (CD4+IFN-γ+) and Th2 (CD4+IL-4+) cells.

-

Intracellular Cytokine Staining for IFN-γ by Flow Cytometry

This protocol is used to identify and quantify IFN-γ-producing T cells.

-

Cell Preparation:

-

Single-cell suspensions are prepared from the spleen or lung-draining lymph nodes of treated and control mice.

-

-

In Vitro Restimulation:

-

Cells are cultured for 4-6 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) and stimulants such as phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin, or with OVA antigen to reactivate antigen-specific T cells.

-

-

Staining:

-

Cells are first stained for surface markers (e.g., CD3, CD4).

-

Cells are then fixed and permeabilized using a commercial kit.

-

Intracellular staining is performed using a fluorescently-labeled anti-IFN-γ antibody.

-

-

Data Acquisition and Analysis:

-

Samples are acquired on a flow cytometer.

-

The percentage of CD4+ T cells expressing IFN-γ is determined by gating on the CD3+CD4+ population and then analyzing the IFN-γ positive cells.

-

Western Blot for T-bet and Phospho-STAT1

This technique is used to measure the protein levels of key transcription factors involved in Th1 differentiation.

-

Protein Extraction:

-

Lung tissue or isolated CD4+ T cells are homogenized in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

The membrane is incubated overnight at 4°C with primary antibodies against T-bet, phospho-STAT1 (Tyr701), total STAT1, and a loading control (e.g., β-actin or GAPDH).

-

The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Band intensities are quantified using densitometry software.

-

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Caption: this compound-induced TLR7 signaling pathway promoting Th1 polarization.

Caption: Workflow for evaluating this compound in a murine asthma model.

Conclusion

This compound, as a selective TLR7 agonist, holds a strong mechanistic rationale for promoting Th1 polarization and thereby counteracting the Th2-driven inflammation in allergic asthma. The activation of TLR7 by this compound is expected to induce type I interferons, leading to the upregulation of T-bet and subsequent differentiation of naive T cells into IFN-γ-producing Th1 cells. While clinical trials have demonstrated target engagement through increased IP-10 levels, a significant clinical benefit in mild asthmatics has not been observed.[1] The lack of comprehensive public preclinical data for this compound in asthma models makes it challenging to fully assess its potential. However, studies with other TLR7 agonists provide a strong proof-of-concept for this therapeutic approach. Further research, particularly in preclinical models that can elucidate the detailed immunological changes in the airways, is necessary to determine the future of this compound and similar compounds in the management of asthma.

References

- 1. Intranasal this compound, a Toll-like receptor 7 agonist, does not attenuate the allergen-induced asthmatic response in a randomized, double-blind, placebo-controlled experimental medicine study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Safety and pharmacodynamics of intranasal this compound, a TLR7 agonist for allergic rhinitis: A randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

In vitro effects of GSK2245035 on plasmacytoid dendritic cells

An In-Depth Technical Guide on the In Vitro Effects of GSK2245035 on Plasmacytoid Dendritic Cells

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vitro effects of this compound, a selective Toll-like receptor 7 (TLR7) agonist, on human plasmacytoid dendritic cells (pDCs). It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Plasmacytoid dendritic cells are a specialized subset of immune cells that play a crucial role in antiviral immunity.[1] They are characterized by their ability to produce large amounts of type I interferons (IFN-α/β) upon sensing viral nucleic acids through endosomal Toll-like receptors (TLRs), particularly TLR7 and TLR9.[1][2] TLR7 recognizes single-stranded RNA (ssRNA), and its activation triggers a signaling cascade leading to the production of type I IFNs and other pro-inflammatory cytokines, as well as the upregulation of co-stimulatory molecules.[1][3]

This compound is a potent and selective TLR7 agonist developed to modulate immune responses.[4][5] Its primary mechanism of action involves the stimulation of the type 1 IFN pathway, making it a compound of interest for therapeutic applications in diseases like allergic rhinitis and asthma.[4][6] Understanding its precise effects on pDCs is critical for its clinical development.

Mechanism of Action: TLR7 Signaling in pDCs

This compound, as a TLR7 agonist, initiates a signaling cascade within pDCs upon binding to TLR7 in the endosomal compartment.[1][4] This interaction leads to the recruitment of the adaptor protein MyD88, which in turn recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family.[1] Subsequent signaling events lead to the activation of key transcription factors, including interferon regulatory factor 7 (IRF7) and nuclear factor-kappa B (NF-κB).[3] IRF7 is constitutively expressed at high levels in pDCs and is essential for the robust production of type I IFNs.[7] NF-κB activation drives the expression of pro-inflammatory cytokines and co-stimulatory molecules, leading to pDC maturation and enhanced antigen-presenting capabilities.[3]

Caption: TLR7 signaling cascade in pDCs initiated by this compound.

Quantitative Data on In Vitro Effects of TLR7 Agonists on pDCs

While specific quantitative data for this compound's in vitro effects on pDCs are limited in publicly available literature, the effects of other well-characterized TLR7 agonists, such as R848 (Resiquimod) and imiquimod, provide a strong proxy. The following table summarizes these effects.

| Parameter | Agonist | Cell Type | Concentration | Effect | Reference |

| Cytokine Production | |||||

| IFN-α | R848 | Mouse pDCs | Not specified | Induction of IFN-α expression | [8] |

| IFN-α | TLR7/8 agonist | Human pDCs | 5 or 50 µg/mL | Small fraction of cells secrete IFN-α | [5] |

| IL-6 | R848 | Mouse pDCs | Not specified | Synergistic increase with poly(I:C) | [8] |

| Cell Surface Marker Upregulation | |||||

| CD40 | CL097 (TLR7 agonist) | Human pDCs | Not specified | High increase in expression | [9] |

| CD80 | TLR7 agonist | Human pDCs | Not specified | Upregulation of expression | [3][5] |

| CD86 | TLR7 agonist | Human pDCs | Not specified | Upregulation of expression | [3] |

| CCR7 | TLR7 agonist | Human pDCs | Not specified | Upregulation of expression | [3] |

| HLA-DR | GS-9620 (TLR7 agonist) | Human pDCs | Not specified | Increased expression | [10] |

Experimental Protocols

Isolation of Human Plasmacytoid Dendritic Cells

This protocol describes the enrichment of pDCs from peripheral blood mononuclear cells (PBMCs).

-

PBMC Isolation: Isolate PBMCs from human peripheral blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

pDC Enrichment: Enrich pDCs from the PBMC fraction using a pDC isolation kit based on negative or positive selection via magnetic-activated cell sorting (MACS). For example, use a kit that depletes non-pDCs or positively selects for BDCA-4+ cells.[11]

-

Purity Assessment: Assess the purity of the isolated pDC population by flow cytometry, staining for pDC-specific markers such as CD123 and BDCA-2 (CD303). A purity of >90% is generally considered acceptable.[11]

In Vitro Stimulation of pDCs with this compound

This protocol outlines the culture and stimulation of isolated pDCs.

-

Cell Culture: Culture the purified pDCs in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin-streptomycin, and a survival factor such as IL-3 (10 ng/mL).[11]

-

Plating: Plate the pDCs in a 96-well round-bottom plate at a density of approximately 1 x 10^5 cells per well.

-

Stimulation: Add this compound to the cell cultures at various concentrations to determine a dose-response. Include a vehicle control (e.g., DMSO) and a positive control (e.g., R848).

-

Incubation: Incubate the cells at 37°C in a humidified 5% CO2 incubator for a specified period (e.g., 18-24 hours for cytokine analysis and surface marker expression).

Flow Cytometry Analysis of pDC Activation

This protocol details the assessment of pDC surface marker expression.

-

Cell Harvesting: After incubation, harvest the pDCs and wash them with FACS buffer (e.g., PBS with 2% FBS).

-

Staining: Stain the cells with a cocktail of fluorescently labeled antibodies against surface markers of interest (e.g., anti-CD80, anti-CD86, anti-HLA-DR, anti-CCR7) for 30 minutes at 4°C in the dark. Include a viability dye to exclude dead cells from the analysis.

-

Data Acquisition: Acquire data on a flow cytometer.

-

Data Analysis: Analyze the data using appropriate software (e.g., FlowJo). Gate on the live, single pDC population and quantify the expression of the activation markers (e.g., percentage of positive cells and mean fluorescence intensity).

Quantification of Cytokine Production

This protocol describes the measurement of secreted cytokines.

-

Supernatant Collection: After the stimulation period, centrifuge the cell plates and carefully collect the culture supernatants.

-

Cytokine Measurement: Measure the concentration of cytokines (e.g., IFN-α, IL-6, TNF-α) in the supernatants using a commercially available ELISA kit or a multiplex bead-based immunoassay (e.g., Luminex).

-

Data Analysis: Calculate the cytokine concentrations based on a standard curve and compare the results between the different treatment groups.

References

- 1. Regulation of TLR7/9 signaling in plasmacytoid dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Increased IFN-α-producing Plasmacytoid Dendritic Cells (pDCs) in Human Th1-mediated Type 1 Diabetes: pDCs Augment Th1 Responses through IFN-α Production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Human CD34+-derived plasmacytoid dendritic cells as surrogates for primary pDCs and potential cancer immunotherapy [frontiersin.org]

- 4. TLR7 stimulation in human plasmacytoid dendritic cells leads to the induction of early IFN-inducible genes in the absence of type I IFN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phenotypical Diversification of Early IFNα-Producing Human Plasmacytoid Dendritic Cells Using Droplet-Based Microfluidics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Plasmacytoid dendritic cells control TLR7 sensitivity of naive B cells via type I IFN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Plasmacytoid dendritic cells and type I IFN: 50 years of convergent history - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. TLR7 stimulation in human plasmacytoid dendritic cells leads to the induction of early IFN-inducible genes in the absence of type I IFN - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Differential uptake of three clinically relevant allergens by human plasmacytoid dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to GSK2245035-Mediated Induction of Type 1 Interferon

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK2245035 is a potent and selective small molecule agonist of Toll-like receptor 7 (TLR7), a key pattern recognition receptor in the innate immune system. Activation of TLR7 by this compound initiates a signaling cascade that leads to the robust production of type 1 interferons (IFNs), particularly IFN-α. This induction of type 1 IFN is a critical immunomodulatory effect with therapeutic potential in various diseases, most notably allergic rhinitis and asthma. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its ability to induce type 1 IFN, and presents available data from preclinical and clinical studies.

Introduction to this compound and Type 1 Interferon Induction

This compound is a synthetic compound designed for intranasal administration to elicit localized immune responses in the airways.[1][2] By targeting TLR7, which is primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and B cells, this compound mimics the action of single-stranded viral RNA, a natural ligand for TLR7.[3] This targeted activation triggers a powerful innate immune response characterized by the secretion of type 1 IFNs.[1][2]

Type 1 interferons are a family of cytokines that play a pivotal role in antiviral defense and immune modulation. The induction of type 1 IFNs by this compound is central to its proposed therapeutic mechanism, which aims to rebalance (B12800153) the immune response, for instance, by shifting the Th2-dominated response in allergic diseases towards a Th1/Treg phenotype.[4] A key biomarker used to measure the pharmacodynamic activity of this compound and confirm target engagement is the interferon-gamma-inducible protein 10 (IP-10), also known as CXCL10, a chemokine whose expression is strongly upregulated by type 1 IFNs.[1][2]

Mechanism of Action: The TLR7 Signaling Pathway

The induction of type 1 interferon by this compound is mediated through the Toll-like receptor 7 (TLR7) signaling pathway. Upon binding of this compound to TLR7 within the endosome, a conformational change in the receptor initiates the recruitment of the adaptor protein MyD88. This leads to the formation of a signaling complex and the activation of downstream kinases, ultimately resulting in the phosphorylation and nuclear translocation of interferon regulatory factor 7 (IRF7). In the nucleus, activated IRF7 drives the transcription of genes encoding type 1 interferons, primarily IFN-α.

Caption: TLR7 Signaling Pathway for Type 1 Interferon Induction.

Data Presentation: Pharmacodynamic Effects of this compound

Clinical studies have demonstrated a clear dose-dependent pharmacodynamic effect of intranasally administered this compound, as measured by the induction of the biomarker IP-10 in both nasal lavage fluid and serum.[1][2][5] While the precise mean concentrations and fold-changes are not consistently reported in publicly available literature, the data strongly indicate target engagement at tolerated doses.

Table 1: Summary of IP-10 Induction by this compound in Clinical Trials

| Dose of this compound | Route of Administration | Study Population | Sample Type | IP-10 Induction | Certainty of Effect | Reference |

| 20 ng | Intranasal | Healthy Volunteers & Allergic Rhinitis Patients | Nasal Lavage Fluid & Serum | Dose-related increase | >95% | [1][5] |

| 80 ng | Intranasal | Allergic Rhinitis Patients | Nasal Lavage Fluid & Serum | Dose-related increase | >95% | [1][5] |

| <100 ng | Intranasal | Healthy Volunteers & Allergic Rhinitis Patients | Not Specified | Clear target engagement | - | [2] |

Note: The term "dose-related increase" indicates a statistically significant and positive correlation between the administered dose of this compound and the measured levels of IP-10. The specific quantitative values for mean IP-10 concentrations, standard deviations, and fold-changes were not available in the reviewed literature.

Experimental Protocols

Clinical Trial in Allergic Rhinitis

The following provides a generalized protocol based on the study by Ellis et al. (2017).[1][5]

Objective: To assess the safety, pharmacodynamics, and effect on nasal allergic reactivity of repeated weekly intranasal administration of this compound.

Study Design:

-

Randomized, double-blind, placebo-controlled, parallel-group study.

-

Participants: Patients with allergic rhinitis.

-

Intervention: Eight weekly intranasal doses of this compound (20 ng or 80 ng) or placebo.

Methodology:

-

Participant Screening and Randomization: Participants meeting the inclusion criteria for allergic rhinitis were randomized to receive this compound or placebo.

-

Dosing: Intranasal spray of this compound or placebo was administered once weekly for eight weeks.

-

Sample Collection:

-

Nasal lavage fluid and serum samples were collected at baseline and 24 hours after the first and eighth doses.

-

Follow-up samples were collected at one and three weeks after the final dose.

-

-

Biomarker Analysis:

-

Concentrations of IP-10 in nasal lavage fluid and serum were measured using a validated immunoassay (specific ELISA kit details not provided in the abstract).

-

-

Safety and Tolerability Assessment: Adverse events, including cytokine release syndrome-related symptoms (e.g., headache, fever), were monitored throughout the study.

Caption: Experimental Workflow for a Clinical Trial of this compound.

Conclusion

This compound represents a targeted immunomodulatory agent that effectively induces type 1 interferon production through the activation of TLR7. The pharmacodynamic response, as measured by the induction of IP-10, is robust and dose-dependent at clinically tolerated doses. While the publicly available data provides strong qualitative evidence of target engagement, further access to detailed quantitative data from clinical trials would be beneficial for a more comprehensive understanding of its dose-response relationship. The well-defined mechanism of action and the ability to monitor its activity through biomarkers make this compound a compelling candidate for further investigation in the treatment of allergic and other immune-mediated diseases.

References

- 1. Safety and pharmacodynamics of intranasal this compound, a TLR7 agonist for allergic rhinitis: A randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Early clinical evaluation of the intranasal TLR7 agonist this compound: Use of translational biomarkers to guide dosing and confirm target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Intranasal this compound, a Toll-like receptor 7 agonist, does not attenuate the allergen-induced asthmatic response in a randomized, double-blind, placebo-controlled experimental medicine study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

The Discovery and Development of GSK2245035: A Selective Intranasal TLR7 Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GSK2245035 is a potent and selective small molecule agonist of Toll-like receptor 7 (TLR7) developed for the intranasal treatment of allergic respiratory diseases such as allergic rhinitis and asthma.[1][2][3][4] As a member of the 8-oxoadenine chemical class, this compound was rationally designed to elicit a localized immune response in the airways, characterized by the induction of Type I interferons (IFNs), with the goal of modulating the underlying Th2-mediated inflammation typical of allergic conditions.[2][5] This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound, detailing its mechanism of action, key experimental data, and associated methodologies.

Introduction: Targeting TLR7 for Allergic Airway Diseases

Allergic respiratory diseases are driven by an inappropriate immune response to common environmental allergens, leading to chronic inflammation of the airways. The immunopathology is predominantly characterized by a T-helper 2 (Th2) cell response, with elevated levels of cytokines such as interleukin (IL)-4, IL-5, and IL-13. Toll-like receptors are key components of the innate immune system that recognize pathogen-associated molecular patterns and initiate an immune response. TLR7, which recognizes single-stranded viral RNA, is primarily expressed in plasmacytoid dendritic cells (pDCs) and B cells.[6][7] Activation of TLR7 triggers the MyD88-dependent signaling pathway, culminating in the production of Type I IFNs, particularly IFN-α.[7][8][9] This IFN-rich environment can counteract the Th2-polarized inflammation in allergic diseases, making TLR7 an attractive therapeutic target.

This compound emerged from a medicinal chemistry effort to develop a potent and selective TLR7 agonist suitable for intranasal delivery, aiming to maximize local efficacy in the airways while minimizing systemic side effects.[5][10]

Discovery and Medicinal Chemistry

This compound belongs to the 8-oxoadenine class of compounds, which were identified as potent TLR7 agonists.[5][11] The discovery process involved extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and physicochemical properties for intranasal administration.

Lead Optimization and Structure-Activity Relationship (SAR)

The SAR exploration focused on modifications at the N-9 and C-2 positions of the 8-oxoadenine scaffold.[5] A key finding was that the incorporation of a basic amine in the N-9 substituent significantly enhanced IFNα-inducing potency.[5] Further optimization of the C-2 substituent led to the identification of the (S)-pentyloxy group as a potent enhancer of activity.[5] This strategic combination of moieties resulted in the selection of this compound as a clinical candidate.[5]

Table 1: In Vitro Potency of this compound

| Assay | Cell Type | Parameter | Value |

| TLR7 Agonist Activity | Human PBMCs | EC50 | 50 nM[10] |

Mechanism of Action: TLR7 Signaling Pathway

This compound exerts its immunomodulatory effects by activating the TLR7 signaling cascade within target immune cells in the airway mucosa.

Signaling Cascade

Upon binding of this compound to TLR7 in the endosome, a conformational change is induced, leading to the recruitment of the adaptor protein MyD88.[7][8][9] This initiates a downstream signaling cascade involving IRAK (IL-1 receptor-associated kinase) family members and TRAF6 (TNF receptor-associated factor 6).[8][12] Ultimately, this pathway leads to the activation of the transcription factor IRF7 (interferon regulatory factor 7), which translocates to the nucleus and drives the expression of Type I interferons, most notably IFN-α.[8][12]

Preclinical Development

The preclinical evaluation of this compound focused on its in vitro and in vivo pharmacology to establish its potential for treating allergic airway diseases.

In Vitro Pharmacology

The immunomodulatory activity of this compound was assessed in human peripheral blood mononuclear cells (PBMCs).[2]

Experimental Protocol: In Vitro Cytokine Induction in PBMCs

-

PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.[13][14]

-

Cell Culture: Culture PBMCs in complete RPMI 1640 medium supplemented with fetal bovine serum, penicillin, and streptomycin.[14]

-

Stimulation: Treat PBMCs with varying concentrations of this compound or a vehicle control.[6]

-

Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified 5% CO2 incubator.[15]

-

Supernatant Collection: Centrifuge the cell cultures and collect the supernatants.[14]

-

Cytokine Measurement: Quantify the levels of cytokines (e.g., IFN-α, IFN-γ, IL-5, IL-10, IL-13, TNF-α) in the supernatants using specific enzyme-linked immunosorbent assays (ELISAs) or multiplex bead arrays.[6][15][16]

In these assays, this compound demonstrated a dose-dependent induction of IFN-γ and IL-10, while reducing the production of the Th2 cytokines IL-5 and IL-13 in PBMCs from allergic rhinitis donors.[2]

In Vivo Pharmacology

Animal models of allergic rhinitis and asthma were utilized to evaluate the in vivo efficacy of this compound.[17][18]

Experimental Protocol: Murine Model of Allergic Airway Inflammation

-

Sensitization: Sensitize mice (e.g., BALB/c strain) to an allergen such as ovalbumin (OVA) via intraperitoneal injections with an adjuvant (e.g., alum).[18]

-

Challenge: Subsequently, challenge the sensitized mice with intranasal or aerosolized OVA to induce allergic airway inflammation.[18]

-

Treatment: Administer this compound intranasally prior to or during the allergen challenge phase.

-

Assessment of Airway Inflammation: Evaluate the extent of airway inflammation by measuring:

-

Bronchoalveolar lavage (BAL) fluid for inflammatory cell infiltrates (e.g., eosinophils).

-

Lung histology for cellular infiltration and mucus production.

-

Cytokine levels in BAL fluid or lung homogenates.

-

Airway hyperresponsiveness to methacholine.

-

Clinical Development

This compound has been evaluated in several clinical trials to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy volunteers and patients with allergic rhinitis and asthma.

Phase I and IIa Clinical Trials

Two key clinical trials, NCT01480271 and NCT01607372, investigated the effects of intranasal this compound.[1][7]

Table 2: Summary of Key Clinical Trials for this compound

| Trial ID | Population | Dosing Regimen | Key Findings |

| NCT01480271 | Healthy Volunteers & Allergic Rhinitis Patients | Single escalating doses | Doses <100 ng were tolerated. Clear target engagement at 20 ng, as measured by increased IP-10.[1][7] |

| NCT01607372 | Allergic Rhinitis Patients | Repeat weekly doses of 20 ng or 80 ng for 8 weeks | 20 ng dose was well-tolerated. The 80 ng dose was associated with cytokine release syndrome-like adverse events. Both doses showed trends in reducing nasal symptoms post-allergen challenge.[2][3] |

Experimental Protocol: Nasal Allergen Challenge (NAC)

The NAC is a standardized procedure to induce and evaluate an allergic response in the nasal mucosa.[3]

-

Baseline Assessment: Record baseline nasal symptoms and measure nasal patency.[4]

-

Control Administration: Administer a saline control solution intranasally.[4]

-

Allergen Administration: Administer a predetermined dose of the relevant allergen (e.g., ragweed pollen) intranasally.[4]

-

Symptom Scoring: Record nasal symptoms (e.g., sneezing, rhinorrhea, nasal congestion, itching) at regular intervals post-challenge.[3]

-

Nasal Lavage: Perform nasal lavage with saline at specified time points to collect nasal secretions for biomarker analysis.[19][20][21][22][23]

Pharmacodynamic Biomarkers

A key pharmacodynamic biomarker for this compound activity is the IFN-γ-inducible protein 10 (IP-10), also known as CXCL10.[1] Intranasal administration of this compound led to dose-dependent increases in both nasal and serum IP-10 levels, confirming target engagement.[2][3]

Experimental Protocol: IP-10 ELISA

-

Sample Collection: Collect serum and nasal lavage fluid from clinical trial participants.

-

Sample Preparation: Centrifuge samples to remove cellular debris and dilute as necessary with assay buffer.[24]

-

ELISA Procedure:

-

Coat a 96-well plate with a capture antibody specific for human IP-10.[25]

-

Add standards and samples to the wells and incubate.[25]

-

Wash the plate and add a biotinylated detection antibody.[25]

-

Add streptavidin-horseradish peroxidase (HRP) conjugate.[25]

-

Add a chromogenic substrate (e.g., TMB) and stop the reaction.[25]

-

-

Data Analysis: Measure the absorbance at 450 nm and calculate IP-10 concentrations based on a standard curve.[25]

Safety and Tolerability

In clinical trials, intranasal this compound at a dose of 20 ng was generally well-tolerated.[2][3] The most common adverse events were mild and transient, including headache.[4][26] At higher doses (80 ng and above), cytokine release syndrome-related symptoms were observed, highlighting the importance of careful dose selection for this class of compounds.[1][2][3]

Table 3: Adverse Events in a Phase IIa Study of this compound (80 ng vs. Placebo)

| Adverse Event | This compound (80 ng) (n=14) | Placebo (n=14) |

| Any Adverse Event | 100% (14/14) | 71% (10/14) |

| Cytokine Release Syndrome-like AEs | 93% (13/14) | Not Reported |

| Headache | 86% (12/14) | 57% (8/14) |

| Fever | Not specified | Not specified |

Data adapted from a study in participants with allergic rhinitis.[2]

Conclusion

This compound is a selective TLR7 agonist that was rationally designed for the intranasal treatment of allergic airway diseases. Its development program has provided valuable insights into the therapeutic potential and challenges of targeting TLR7 in this setting. Preclinical and clinical studies have demonstrated clear target engagement and a dose-dependent immunomodulatory effect. While higher doses were associated with systemic side effects, the 20 ng dose was well-tolerated and showed trends towards clinical efficacy. Although further development of this compound for allergic asthma did not show significant attenuation of the late asthmatic response, the findings from its development program contribute significantly to the understanding of TLR7 agonism for immunomodulation in respiratory diseases.[4][26]

References

- 1. Early clinical evaluation of the intranasal TLR7 agonist this compound: Use of translational biomarkers to guide dosing and confirm target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Safety and pharmacodynamics of intranasal this compound, a TLR7 agonist for allergic rhinitis: A randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Intranasal this compound, a Toll-like receptor 7 agonist, does not attenuate the allergen-induced asthmatic response in a randomized, double-blind, placebo-controlled experimental medicine study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Increasing robustness of in vitro assay for immnosuppressive effect of mesenchymal stromal/stem cells: The role of inflammatory cytokine production by peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Involvement of TLR7 MyD88-dependent signaling pathway in the pathogenesis of adult-onset Still's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. In vitro cytokine production by normal human peripheral blood mononuclear cells as a measure of immunocompetence or the state of activation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Variable Induction of Pro-Inflammatory Cytokines by Commercial SARS CoV-2 Spike Protein Reagents: Potential Impacts of LPS on In Vitro Modeling and Pathogenic Mechanisms In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cytokine production in PBMC from allergics and non-allergics following in vitro allergen stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. observatorio-api.fm.usp.br [observatorio-api.fm.usp.br]

- 18. researchgate.net [researchgate.net]

- 19. ClinicalTrials.gov [clinicaltrials.gov]

- 20. Efficacy, Safety, and Tolerability of Nasal Wash in Patients with Upper Respiratory Tract Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Rapid initiation of nasal saline irrigation to reduce severity in high-risk COVID+ outpatients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. ClinicalTrials.gov [clinicaltrials.gov]

- 23. Safety and Impact of Nasal Lavages During Viral Infections Such as SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. file.elabscience.com [file.elabscience.com]

- 25. raybiotech.com [raybiotech.com]

- 26. researchgate.net [researchgate.net]

The Effect of GSK2245035 on B Cell Activation: A Technical Guide

Disclaimer: This technical guide summarizes the expected effects of GSK2245035 on B cell activation based on its mechanism as a selective Toll-like receptor 7 (TLR7) agonist. As of the latest available information, specific quantitative data from in vitro studies on the direct effects of this compound on human B cell proliferation, activation marker expression, and immunoglobulin production are not publicly available. The information presented herein is extrapolated from the known functions of TLR7 in B cells and the observed systemic effects of this compound in clinical trials.

Introduction to this compound

This compound is a highly selective, small-molecule agonist of Toll-like receptor 7 (TLR7).[1] TLR7 is an endosomal pattern recognition receptor that recognizes single-stranded RNA (ssRNA) and plays a crucial role in the innate immune response. In humans, TLR7 is primarily expressed in plasmacytoid dendritic cells (pDCs) and B cells.[1] Upon activation, TLR7 initiates a signaling cascade that leads to the production of type I interferons (IFNs), particularly IFN-α, and other pro-inflammatory cytokines and chemokines.[1] The primary therapeutic rationale for this compound has been to modulate the immune response in allergic diseases, such as allergic rhinitis and asthma, by shifting the immune balance from a Th2-dominated response to a Th1-dominated response.[1]

Clinical studies involving intranasal administration of this compound have demonstrated target engagement through a dose-related increase in the interferon-gamma-inducible protein 10 (IP-10), a biomarker of type I IFN activity.[2] While these studies have focused on the overall immunomodulatory effects in the context of allergic inflammation, the direct consequences of this compound on B cell activation are of significant interest to researchers in immunology and drug development.

Expected Effects of this compound on B Cell Activation

Based on the known role of TLR7 in B cell biology, stimulation with this compound is expected to directly activate B cells, leading to their proliferation, differentiation, and antibody production. The following tables summarize the anticipated quantitative effects.

B Cell Proliferation and Activation Markers

| Parameter | Expected Effect of this compound | Method of Measurement |

| B Cell Proliferation | Increased | CFSE dilution assay by flow cytometry |

| CD69 Expression | Upregulation | Flow cytometry |

| CD86 Expression | Upregulation | Flow cytometry |

| MHC Class II Expression | Upregulation | Flow cytometry |

Cytokine and Chemokine Secretion by B Cells

| Cytokine/Chemokine | Expected Effect of this compound | Method of Measurement |

| Interleukin-6 (IL-6) | Increased secretion | ELISA, Luminex assay |

| Tumor Necrosis Factor-alpha (TNF-α) | Increased secretion | ELISA, Luminex assay |

| Macrophage Inflammatory Protein-1-alpha (MIP-1α/CCL3) | Increased secretion | ELISA, Luminex assay |

| Macrophage Inflammatory Protein-1-beta (MIP-1β/CCL4) | Increased secretion | ELISA, Luminex assay |

Immunoglobulin Production

| Immunoglobulin Isotype | Expected Effect of this compound | Method of Measurement |

| IgM | Increased production | ELISA, ELISpot |

| IgG | Increased production | ELISA, ELISpot |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effects of this compound on B cell activation.

Isolation of Human B Cells from Peripheral Blood Mononuclear Cells (PBMCs)

-

PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

B Cell Enrichment: Enrich for B cells using a negative selection magnetic-activated cell sorting (MACS) kit (e.g., Pan B Cell Isolation Kit), which depletes non-B cells. This method results in a highly purified population of untouched B cells.

-

Purity Assessment: Assess the purity of the isolated CD19+ B cells by flow cytometry. Purity should typically be >95%.

In Vitro B Cell Proliferation Assay using CFSE

-

Cell Labeling: Resuspend purified B cells at a concentration of 1 x 10^6 cells/mL in pre-warmed PBS. Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1 µM and incubate for 10 minutes at 37°C.

-

Quenching: Quench the staining reaction by adding five volumes of ice-cold complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).

-

Cell Culture: Plate the CFSE-labeled B cells in a 96-well plate at a density of 2 x 10^5 cells/well.

-

Stimulation: Add this compound at various concentrations (e.g., 0.1, 1, 10 µM) to the wells. Include a positive control (e.g., another TLR7 agonist like R848 or a combination of anti-CD40 and IL-21) and an unstimulated negative control.

-

Incubation: Culture the cells for 3 to 5 days at 37°C in a 5% CO2 incubator.

-

Flow Cytometry Analysis: Harvest the cells and stain with antibodies against B cell markers (e.g., CD19). Analyze the cells by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.

Analysis of B Cell Activation Markers by Flow Cytometry

-

Cell Culture and Stimulation: Culture purified B cells as described in section 3.2.

-

Incubation: Stimulate the cells with this compound for 24 to 48 hours.

-

Staining: Harvest the cells and wash with FACS buffer (PBS with 2% FBS). Stain the cells with fluorescently conjugated antibodies against CD19, CD69, CD86, and MHC Class II for 30 minutes on ice.

-

Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze the median fluorescence intensity (MFI) or the percentage of positive cells for each activation marker within the CD19+ B cell gate.

Measurement of Immunoglobulin Secretion by ELISA

-

Cell Culture and Supernatant Collection: Culture purified B cells with this compound for 7 to 10 days to allow for differentiation into antibody-secreting cells. Collect the culture supernatants.

-

ELISA: Coat a 96-well ELISA plate with capture antibodies for human IgM and IgG overnight at 4°C.

-

Blocking: Block the plate with a blocking buffer (e.g., PBS with 1% BSA) for 1 hour at room temperature.

-

Sample Incubation: Add diluted culture supernatants and a standard curve of known immunoglobulin concentrations to the plate and incubate for 2 hours at room temperature.

-

Detection: Add a horseradish peroxidase (HRP)-conjugated detection antibody specific for human IgM or IgG and incubate for 1 hour at room temperature.

-

Substrate Addition and Reading: Add a TMB substrate solution and stop the reaction with sulfuric acid. Read the absorbance at 450 nm using a microplate reader.

-

Quantification: Calculate the concentration of IgM and IgG in the supernatants based on the standard curve.

Visualizations of Signaling Pathways and Experimental Workflows

TLR7 Signaling Pathway in B Cells

Caption: TLR7 Signaling Pathway in B Cells.

Experimental Workflow for In Vitro B Cell Activation Assay

Caption: Experimental Workflow for B Cell Activation.

References

- 1. Intranasal this compound, a Toll-like receptor 7 agonist, does not attenuate the allergen-induced asthmatic response in a randomized, double-blind, placebo-controlled experimental medicine study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Early clinical evaluation of the intranasal TLR7 agonist this compound: Use of translational biomarkers to guide dosing and confirm target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Downstream Targets of GSK2245035 in Peripheral Blood Mononuclear Cells (PBMCs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2245035 is a selective agonist of Toll-like receptor 7 (TLR7), a key component of the innate immune system. Activation of TLR7 by this compound in peripheral blood mononuclear cells (PBMCs) triggers a signaling cascade that leads to the production of type I interferons (IFNs), particularly IFN-α, and other inflammatory mediators. This response modulates the immune system, making this compound a compound of interest for therapeutic applications in diseases such as allergic rhinitis and asthma. This technical guide provides a detailed overview of the known downstream targets of this compound in PBMCs, including data on cytokine modulation, a description of relevant experimental protocols, and visualizations of the core signaling pathways and experimental workflows.

Data Presentation: Modulation of Downstream Targets

The in-vitro stimulation of PBMCs with this compound leads to a distinct cytokine secretion profile. While specific quantitative data from head-to-head studies with this compound are not publicly available in tabulated form, the existing literature indicates a clear pattern of immune modulation. The following tables summarize the observed effects on key downstream cytokine and chemokine targets in PBMCs from donors with allergic rhinitis.

Table 1: Effect of this compound on T-helper 2 (Th2) Associated Cytokines in PBMCs

| Cytokine | Effect | Description |

| IL-5 | Reduced | A key cytokine involved in eosinophil activation and survival, central to allergic inflammation. |

| IL-13 | Reduced | A pleiotropic cytokine that contributes to airway hyperresponsiveness and mucus production in allergic asthma. |

Table 2: Effect of this compound on Regulatory and T-helper 1 (Th1) Associated Cytokines in PBMCs

| Cytokine | Effect | Description |

| IL-10 | Enhanced | An anti-inflammatory cytokine that can suppress effector T-cell responses and promote immune tolerance. |

| IFN-γ | Enhanced | A hallmark Th1 cytokine that promotes cell-mediated immunity and can counteract Th2 responses. |

Table 3: Effect of this compound on Interferon-Inducible Chemokines in PBMCs

| Chemokine | Effect | Description |

| IP-10 (CXCL10) | Increased | A chemokine induced by interferons that is involved in the recruitment of activated T cells, NK cells, and monocytes. Increased peripheral levels of IP-10 are a key biomarker of target engagement for this compound.[1] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's effects on PBMCs. These protocols are based on standard procedures for TLR7 agonist stimulation and cytokine analysis.

Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

-

Objective: To isolate a pure population of PBMCs from whole blood.

-

Method:

-

Collect whole blood from healthy or patient donors in tubes containing an anticoagulant (e.g., heparin or EDTA).

-

Dilute the blood with an equal volume of phosphate-buffered saline (PBS).

-

Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque™).

-

Centrifuge at 400-500 x g for 30-40 minutes at room temperature with the brake off.

-

Aspirate the upper layer of plasma and platelets, and carefully collect the buffy coat layer containing the PBMCs.

-

Wash the collected PBMCs with PBS by centrifugation at 300 x g for 10 minutes. Repeat the wash step.

-

Resuspend the PBMC pellet in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Count the cells and assess viability using a hemocytometer and trypan blue exclusion.

-

In-vitro Stimulation of PBMCs with this compound

-

Objective: To activate TLR7 signaling in PBMCs using this compound.

-

Method:

-

Seed the isolated PBMCs in 96-well, flat-bottom culture plates at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the desired final concentrations in culture medium.

-

Add the this compound dilutions to the PBMC cultures. Include a vehicle control (medium with the solvent at the same final concentration) and a negative control (medium only).

-

Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for a specified period (e.g., 24, 48, or 72 hours), depending on the downstream application.

-

Measurement of Cytokine Secretion by ELISA

-

Objective: To quantify the concentration of secreted cytokines in the PBMC culture supernatant.

-

Method:

-

After the incubation period, centrifuge the culture plates at 400 x g for 10 minutes to pellet the cells.

-

Carefully collect the supernatant without disturbing the cell pellet.

-

Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for the cytokines of interest (e.g., IL-5, IL-13, IL-10, IFN-γ, IP-10) using commercially available kits.

-

Briefly, coat a 96-well ELISA plate with a capture antibody specific for the target cytokine.

-

Block the plate to prevent non-specific binding.

-

Add the collected supernatants and a series of known standards to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody.

-

Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Add a substrate solution (e.g., TMB) to develop a colored product.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

-

Mandatory Visualizations

Signaling Pathway

Caption: this compound signaling pathway in plasmacytoid dendritic cells.

Experimental Workflow

Caption: General experimental workflow for PBMC stimulation and analysis.

References

An In-depth Technical Guide to GSK2245035 for Modulating Th2 Immune Responses